molecular formula C10H9NO3 B1322962 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde CAS No. 848692-92-2

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde

Cat. No.: B1322962
CAS No.: 848692-92-2
M. Wt: 191.18 g/mol
InChI Key: DJXLUGPIETVTGK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde can be achieved through several methods. One common approach involves the intramolecular heterocyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature. This method yields 2-oxazolidinones with the β-enaminocarbonyl group in high yields . Another method involves the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates under triazabicyclodecene catalysis .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins . This mechanism is similar to that of other oxazolidinone antibiotics, such as linezolid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde is unique due to its specific structure, which combines the oxazolidinone ring with a benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-oxo-1,3-oxazolidin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-7-8-2-1-3-9(6-8)11-4-5-14-10(11)13/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXLUGPIETVTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2.93 g of 3-[N-(t-butoxycarbonyl)amino]benzaldehyde in 20 ml of dimethylformamide was added 0.58 g of sodium hydride (60% oily) under ice-cooling. After stirring at room temperature for 1 hour, a solution of 0.93 ml of 2-bromoethanol in 5 ml of dimethylformamide was added dropwise under ice-cooling. After stirring at room temperature for 14 hours, the mixture was heated to stir at 115° C. for 6 hours. Ethyl acetate was added, and this was washed successively with water and an aqueous saturated sedum chloride solution, dried with anhydrous sodium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 0.75 g of oily 3-(2-oxo-oxazolidin-3-yl)benzaldehyde.
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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